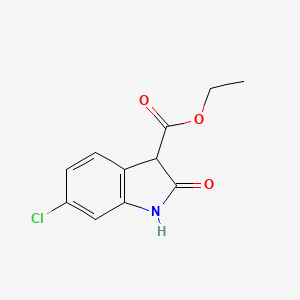
Ethyl 6-chlorooxoindoline-3-carboxylate
Descripción general
Descripción
Ethyl 6-chlorooxoindoline-3-carboxylate is a chemical compound with the molecular formula C11H10ClNO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 6-chlorooxoindoline-3-carboxylate, has been a subject of interest in recent years . The base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate have been used to obtain ethyl-2-oxoquinoline-3-carboxylates . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of Ethyl 6-chlorooxoindoline-3-carboxylate is determined by its molecular formula, C11H10ClNO3. The structure of indole derivatives plays a main role in cell biology .Chemical Reactions Analysis
The chemical reactions involving Ethyl 6-chlorooxoindoline-3-carboxylate are complex and involve multiple steps . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .Physical And Chemical Properties Analysis
Ethyl 6-chlorooxoindoline-3-carboxylate has a molecular weight of 239.65 g/mol. Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the papers retrieved.Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays and Reaction Pathways
The review by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay used for assessing antioxidant capacity, highlighting the reaction pathways involved, including the formation of coupling adducts with antioxidants and their oxidative degradation. This type of assay, commonly used in evaluating antioxidant properties, could potentially involve or be adapted to study compounds like Ethyl 6-chlorooxoindoline-3-carboxylate if they possess antioxidant properties (Ilyasov et al., 2020).
Analytical Methods in Antioxidant Activity Determination
Munteanu and Apetrei (2021) provide a critical overview of analytical methods used for determining antioxidant activity, including various tests and their mechanisms, applicability, and the advantages and disadvantages associated with them. This comprehensive review could offer insights into methodologies that might be applicable for studying the chemical properties and potential antioxidant activities of Ethyl 6-chlorooxoindoline-3-carboxylate (Munteanu & Apetrei, 2021).
Ethyl Carbamate in Foods and Beverages
Weber and Sharypov (2009) review the occurrence, health concerns, and formation mechanisms of Ethyl carbamate (a different compound but chemically related) in foods and beverages, including its carcinogenic potential. Although this paper focuses on Ethyl carbamate, understanding its properties and behavior might provide a background context for related compounds like Ethyl 6-chlorooxoindoline-3-carboxylate (Weber & Sharypov, 2009).
Ethyl Ferulate: Antioxidant and Neuroprotective Actions
Cunha et al. (2019) conduct a systematic review and technological prospection on Ethyl ferulate, highlighting its anti-inflammatory, antioxidant, and neuroprotective activities. While Ethyl ferulate is distinct from Ethyl 6-chlorooxoindoline-3-carboxylate, the methodologies and application areas covered in this review could be relevant for researching the latter's potential applications (Cunha et al., 2019).
Direcciones Futuras
Indole derivatives, including Ethyl 6-chlorooxoindoline-3-carboxylate, have attracted increasing attention in recent years due to their significant role in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .
Propiedades
IUPAC Name |
ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVTCVOHWAADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chlorooxoindoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



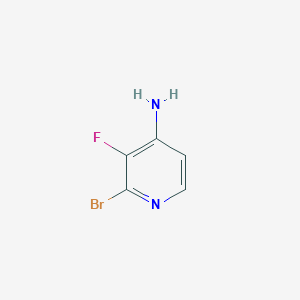
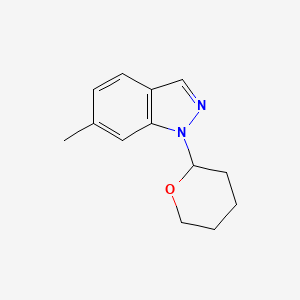
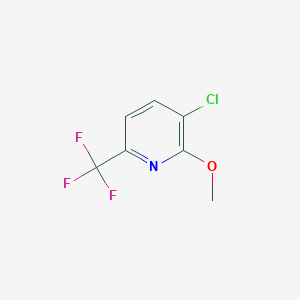

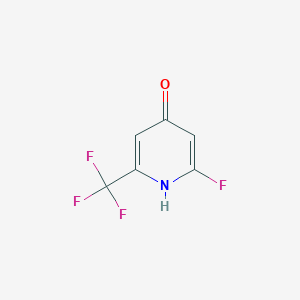

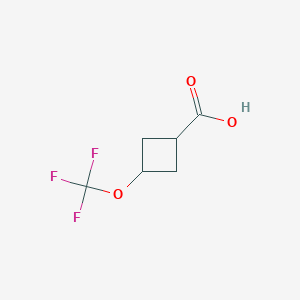
![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)
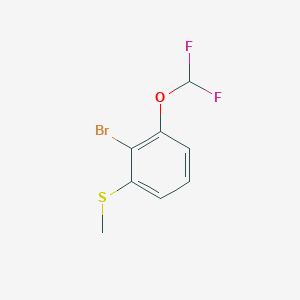
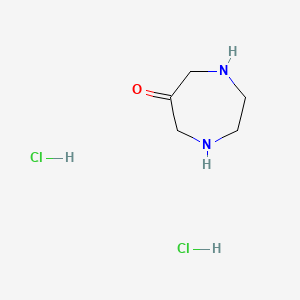
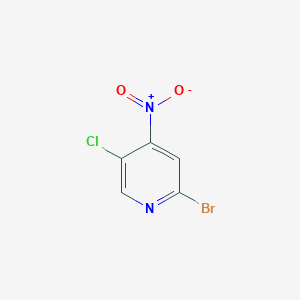
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)